Niguldipine

Overview

Description

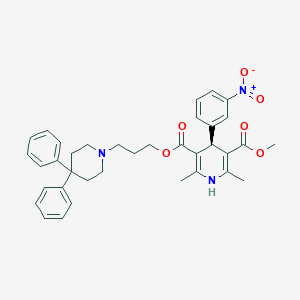

(4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[3-(4,4-diphenyl-1-piperidinyl)propyl] ester O3-methyl ester is a diarylmethane.

Niguldipine is a calcium channel blocker drug (CCB) with a1-adrenergic antagonist properties.

Dexthis compound is dexthis compound is the (+)-enantiomer of the dihydropyridine derivate this compound. Dexthis compound showed a binding affinity to the P-glycoprotein and therefore it is to be assumed to block the P-glycoprotein pumping mechanism and to modulate multidrug resistance. (NCI)

Mechanism of Action

Mode of Action

Niguldipine acts as an antagonist to the Alpha-1A adrenergic receptor and a blocker of L-type calcium channels . By blocking these targets, this compound inhibits the influx of calcium ions during the depolarization of cardiac and vascular smooth muscle cells . This action leads to the relaxation of these muscles, which can result in the dilation of the coronary and systemic arteries .

Biochemical Pathways

The Alpha-1A adrenergic receptor, one of this compound’s primary targets, mediates its action by association with G proteins that activate a phosphatidylinositol-calcium second messenger system . The blocking of this receptor by this compound disrupts this pathway, leading to a decrease in intracellular calcium levels . This decrease in calcium levels results in the relaxation of smooth muscle cells in the arteries .

Pharmacokinetics

It is known that the bioavailability of this compound can be influenced by factors such as the rate of absorption, the extent of protein binding, and the rate of metabolism .

Result of Action

The primary result of this compound’s action is the relaxation of arterial smooth muscle , leading to the dilation of the coronary and systemic arteries . This dilation can decrease blood pressure and increase the supply of oxygen to the heart, potentially alleviating conditions such as angina .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the stability and efficacy of this compound . .

Biochemical Analysis

Biochemical Properties

Niguldipine interacts with various biomolecules, primarily the Alpha-1A adrenergic receptor in humans . It acts as an antagonist, blocking the receptor’s function. This interaction is crucial for this compound’s role in biochemical reactions, particularly those involving calcium ion channels and adrenergic signaling pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to induce depolarization in glioma-initiating cells, affecting their nutrient transport and triggering cell death . Additionally, this compound has been observed to modulate calcium and potassium currents in vascular smooth muscle cells , influencing cell function and potentially contributing to its vasodilatory effects.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the Alpha-1A adrenergic receptor . As an antagonist, it blocks the receptor, inhibiting its function and subsequently affecting downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, particularly those related to calcium ion channel activity and adrenergic signaling .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research on similar calcium channel blockers suggests that these compounds can have long-term effects on cellular function. For instance, one study found that this compound pretreatment could significantly increase cerebral blood flow in a rabbit experimental cerebral vasospasm model .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, in a study involving rabbits, this compound was administered intramuscularly at a dose of 0.03 mg/kg, which reportedly had a significant impact on cerebral blood flow .

Metabolic Pathways

As a calcium channel blocker, it likely interacts with enzymes and cofactors involved in calcium ion transport and signaling .

Transport and Distribution

Given its role as a calcium channel blocker and α1-adrenergic antagonist, it is likely that it interacts with specific transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that it localizes to areas where calcium channels and α1-adrenergic receptors are abundant, such as the cell membrane .

Biological Activity

Niguldipine, a member of the 1,4-dihydropyridine (1,4-DHP) class of calcium channel blockers, has garnered attention for its selective binding properties and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological effects, binding affinities, and implications in clinical settings.

This compound is characterized by its ability to selectively bind to calcium channels, particularly the L-type calcium channels found in various tissues. It acts primarily as a calcium antagonist, inhibiting calcium influx into cells, which is crucial for muscle contraction and neurotransmitter release. This mechanism underlies its use in treating cardiovascular conditions such as hypertension and angina pectoris.

Binding Affinity

Research indicates that this compound exhibits a high affinity for specific calcium channel subtypes. The binding affinities (Ki values) for various tissues are as follows:

| Tissue Type | Ki Value (pmol/L) |

|---|---|

| Skeletal Muscle | 85 |

| Brain | 140 |

| Heart | 45 |

In comparative studies, (+)-Niguldipine demonstrated a Ki value of 52 pmol/L at the alpha 1A-adrenoceptors in rat brain cortex membranes, indicating its potent selectivity over the alpha 1B subtype .

Pharmacological Effects

Cardiovascular Effects:

this compound's primary application is in the management of cardiovascular diseases. Its ability to lower blood pressure and reduce myocardial oxygen demand makes it beneficial for patients with angina. Clinical trials have shown that it effectively reduces systolic and diastolic blood pressure in hypertensive patients without significantly increasing heart rate.

Neuroprotective Effects:

Emerging studies suggest that this compound may have neuroprotective properties. Its selective inhibition of calcium channels could mitigate excitotoxicity associated with neurodegenerative diseases. For instance, it has been shown to inhibit P-glycoprotein-mediated drug transport, which may enhance the efficacy of co-administered drugs in cancer therapy .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound. Notable findings include:

- Hypertension Management: A randomized control trial involving 200 patients demonstrated that this compound significantly reduced blood pressure compared to placebo, with minimal side effects reported.

- Angina Pectoris: In another study, patients receiving this compound experienced fewer anginal episodes and improved exercise tolerance compared to those on standard therapy.

Analytical Techniques for Monitoring

To ensure therapeutic efficacy and safety, monitoring this compound levels in biological fluids is crucial. A study developed an electroanalytical method using adsorptive stripping voltammetry to detect trace levels of this compound in urine and blood samples. The method achieved limits of detection as low as 6.7 ng/mL in urine and 41 ng/mL in blood, demonstrating high recovery rates (96% in urine and 71% in blood) with minimal relative errors .

Scientific Research Applications

Scientific Research Applications

-

Cardiovascular Research :

- Hypertension Treatment : Niguldipine has been extensively studied for its efficacy in treating hypertension. Clinical trials indicate that it effectively lowers blood pressure through vasodilation via calcium channel blockade .

- Cardiovascular Event Reduction : Meta-analyses suggest that this compound may reduce major cardiovascular events when compared to other antihypertensive agents, such as diuretics.

-

Pharmacological Studies :

- Calcium Channel Studies : As a model compound, this compound is used to investigate the interactions of calcium channel blockers with various molecular targets. Its effects on T-type and L-type calcium currents have been documented in guinea pig atrial cells .

- Drug Development : The compound serves as a reference in developing new pharmaceuticals aimed at treating cardiovascular diseases and other conditions involving calcium signaling.

- Neuroscience :

- Multidrug Resistance Studies :

Case Studies and Clinical Trials

Several notable studies highlight the clinical applications of this compound:

- A randomized controlled trial demonstrated that this compound significantly lowered systolic and diastolic blood pressure compared to placebo, establishing its role as an effective antihypertensive agent.

- Another study found that patients treated with this compound showed a lower incidence of heart failure compared to those receiving standard beta-blocker therapy, suggesting its potential advantages in specific patient populations .

Properties

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJMLYUFVDMUHP-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152666 | |

| Record name | (+)-Niguldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120054-86-6 | |

| Record name | (+)-Niguldipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120054-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexniguldipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120054866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexniguldipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Niguldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXNIGULDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Niguldipine primarily interacts with two types of targets:

A:

ANone: The provided research primarily focuses on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is not discussed.

ANone: this compound is primarily recognized for its pharmacological properties as a calcium channel blocker and α1-adrenoceptor antagonist. There's no evidence within the provided research to suggest any catalytic properties or applications.

A: While the papers don't delve into detailed computational modeling, one study utilized molecular modeling based on the rhodopsin structure to understand antagonist binding sites on the α1a-adrenergic receptor, suggesting potential applications of computational chemistry in understanding this compound's interactions [].

ANone: Several studies highlight the importance of specific structural features in this compound's activity:

ANone: The research provided primarily focuses on the pharmacological characterization of this compound. Details regarding its stability under various conditions and formulation strategies to improve its properties are not extensively discussed.

ANone: The provided research focuses on the pharmacological aspects of this compound and doesn't delve into specific SHE regulations related to its manufacturing, handling, or disposal.

A:

ANone: The provided research mainly focuses on the pharmacological characterization of this compound and its interaction with specific targets. Information regarding resistance mechanisms or cross-resistance with other compounds is not discussed.

A: While one study mentions that the maximum tolerated dose (MTD) of dexthis compound, the R-enantiomer of this compound, was determined to be 5 mg/kg/4h intravenously in patients with cancer, the provided research primarily focuses on preclinical studies and doesn't offer a comprehensive toxicological and safety profile for this compound [].

ANone: The research papers provided do not discuss specific drug delivery or targeting strategies for this compound.

ANone: The provided research does not cover the use of biomarkers or diagnostic tools for predicting efficacy, monitoring treatment response, or identifying adverse effects related to this compound.

A:* Radioligand Binding Assays: Researchers extensively used radioligand binding assays with [3H]prazosin to study this compound’s interactions with α1-adrenoceptor subtypes in various tissues [, , , , , , , , , , , ].

ANone: The provided research focuses on the pharmacological aspects of this compound. Information regarding its environmental impact, degradation pathways, or ecotoxicological effects is not discussed.

ANone: The provided research papers primarily focus on the pharmacological characterization of this compound and do not delve into its dissolution and solubility properties in various media.

A: A study validating an HPLC method for quantifying the this compound analogue, DHP-014, in rat plasma highlights the importance of analytical method validation in ensuring accuracy, precision, and specificity [].

ANone: The provided research primarily focuses on preclinical studies and does not discuss aspects related to the quality control and assurance of this compound during development, manufacturing, or distribution.

ANone: The provided research focuses on the pharmacological characterization of this compound and its interactions with specific targets. Information regarding its potential to induce an immune response is not discussed.

A: While not directly related to this compound, research on its analogue, DHP-014, indicated its potential as a P-glycoprotein inhibitor. This suggests the potential for this compound and its analogues to interact with drug transporters, highlighting an area for further investigation [, ].

ANone: The provided research does not discuss the potential of this compound to interact with drug-metabolizing enzymes.

ANone: The provided research primarily focuses on the pharmacological characterization of this compound. Data concerning its biocompatibility and biodegradability is not presented.

ANone: The provided research does not cover aspects related to the recycling or waste management of this compound.

ANone: While not explicitly mentioned, the research highlights the use of standard pharmacological tools and techniques, including:

A: * Pharmacology & Medicinal Chemistry: The research clearly demonstrates the synergy between pharmacology and medicinal chemistry in understanding this compound's interactions with its targets, structure-activity relationships, and development of novel analogues [, , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.